molecular formula C12H20N4 B1454100 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249749-76-5

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1454100
CAS No.: 1249749-76-5
M. Wt: 220.31 g/mol
InChI Key: DQBTWBGKLTXTKY-UHFFFAOYSA-N
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Description

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C₁₃H₂₂N₄
  • Molecular Weight : 234.34 g/mol
  • CAS Number : 1511394-11-8

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The triazole ring structure is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.25
Streptococcus pneumoniae0.5
Enterococcus faecalis1.0

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, such as MCF-7 and MDA-MB-231, with IC₅₀ values ranging from 0.87 to 12.91 μM . Notably, it exhibited a better growth inhibition profile compared to standard chemotherapeutics like 5-Fluorouracil.

Cell Line IC₅₀ (μM)
MCF-70.87
MDA-MB-2311.75
5-Fluorouracil (control)17.02

Mechanism of Anticancer Action

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase in treated cells. The compound was found to significantly increase caspase-9 levels, a key enzyme in the apoptotic pathway .

Case Studies

A notable case study involved the evaluation of a related triazole compound in a preclinical model of breast cancer. The study highlighted the compound's ability to reduce tumor volume significantly when administered at doses of 10 mg/kg . Histopathological analysis revealed reduced proliferation markers and increased apoptotic cells in treated tumors.

Safety and Toxicity

Toxicological assessments indicated that the compound did not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for its potential development as a therapeutic agent.

Properties

IUPAC Name

4-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-4-11(3-1)16-9-14-15-12(16)10-5-7-13-8-6-10/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBTWBGKLTXTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

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